Avermectin B2b monosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin B2b monosaccharide is a glycoside.
Applications De Recherche Scientifique
Overview of Avermectin B2b Monosaccharide
Avermectin B2b monosaccharide is a component of the avermectins, a group of drugs naturally occurring from the fermentation of Streptomyces avermitilis. These compounds, including avermectin B2b monosaccharide, are known for their applications in pest and parasitic worm control due to their anthelmintic and insecticidal properties. Beyond these uses, avermectins also exhibit potential in anticancer, anti-diabetic, antiviral, and antifungal treatments, as well as for several metabolic disorders (Batiha et al., 2020).
Biosynthesis and Modification
A key element in avermectin research is the understanding of its biosynthesis. For example, the biosynthetic pathway of TDP-β-l-oleandrose, the sugar donor of Avermectin, has been explored, offering insights into the creation of avermectin B2b monosaccharide and its derivatives. This knowledge is crucial for the development of novel avermectin compounds with enhanced properties (Tang et al., 2020). Similarly, the study of spiroketal formation and modification in avermectin biosynthesis, involving AveC's dual activity, sheds light on the creation of the spiroketal moiety, a critical component of avermectins including the B2b monosaccharide (Sun et al., 2013).
Production Enhancement
Efforts to enhance the production of avermectins, including the B2b monosaccharide, are also a significant research area. For instance, strategies to increase avermectin production involve manipulating genes like aveC, which plays a crucial role in biosynthesis. By altering such genes, researchers aim to improve the efficiency and yield of avermectin production, which has implications for both pharmaceutical and agricultural applications (Stutzman-Engwall et al., 2003).
Application in Drug Discovery
The structural modification and characterization of avermectin derivatives, including the B2b monosaccharide, are essential in the development of new drugs with improved efficacy and safety profiles. This research is fundamental in expanding the therapeutic applications of avermectins beyond their traditional uses (Pitterna et al., 2009).
Propriétés
Nom du produit |
Avermectin B2b monosaccharide |
---|---|
Formule moléculaire |
C40H60O12 |
Poids moléculaire |
732.9 g/mol |
Nom IUPAC |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C40H60O12/c1-20(2)35-24(6)30(41)18-39(52-35)17-28-15-27(51-39)13-12-22(4)36(50-32-16-31(46-8)34(43)25(7)48-32)21(3)10-9-11-26-19-47-37-33(42)23(5)14-29(38(44)49-28)40(26,37)45/h9-12,14,20-21,24-25,27-37,41-43,45H,13,15-19H2,1-8H3/b10-9+,22-12+,26-11+/t21-,24-,25-,27+,28-,29-,30-,31-,32-,33+,34-,35+,36-,37+,39-,40+/m0/s1 |
Clé InChI |
YIPLIYLHPUXRMG-XUSSLDSFSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O |
SMILES canonique |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.